molecular formula C16H19NO3 B2693638 N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide CAS No. 1226446-34-9

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide

Cat. No.: B2693638
CAS No.: 1226446-34-9
M. Wt: 273.332
InChI Key: ZIUJHSMZPTXGMN-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide (CAS 1226446-34-9) is a benzamide derivative of interest in chemical and pharmaceutical research . This compound features a 2,5-dimethyl-substituted benzamide core, providing a planar aromatic system, linked to a hydroxyethyl side chain bearing a 5-methylfuran-2-yl moiety . This structure introduces hydrogen-bonding capacity via the hydroxyl group and moderate polarity through the furan ring, which can influence the compound's solubility and pharmacokinetic properties . The synthetic route for this compound typically begins with commercially available starting materials like 2,5-dimethylbenzoic acid and 5-methylfurfural . Researchers can leverage this compound as a key intermediate or building block in exploring novel chemical entities. While direct applications for this specific molecule are proprietary, structurally similar benzamide compounds are actively investigated in various scientific fields, including the development of intracellular allosteric antagonists for G protein-coupled receptors (GPCRs) such as CCR7, a target with relevance to immunology and oncology . This product is intended for research purposes only and is not approved for human or veterinary diagnostics or therapeutics .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10-4-5-11(2)13(8-10)16(19)17-9-14(18)15-7-6-12(3)20-15/h4-8,14,18H,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUJHSMZPTXGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CC=C(O2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylbenzoic acid and 5-methylfurfural.

    Formation of Intermediate: The 2,5-dimethylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 5-methylfurfural in the presence of a base such as triethylamine to form the desired benzamide.

    Hydroxyethylation: The final step involves the hydroxyethylation of the benzamide using ethylene oxide under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: HNO3, Br2, in solvents like acetic acid or chloroform.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide has a molecular formula of C20H25N5O3SC_{20}H_{25}N_{5}O_{3}S and a molecular weight of approximately 415.5 g/mol. Its structure features a hydroxyl group, which contributes to its solubility and reactivity, as well as a furan ring that may enhance its biological activity. The compound's IUPAC name is 2-hydroxy-N,N-dimethyl-3-[[4-[[(1R)-2-methyl-1-(5-methylfuran-2-yl)propyl]amino]-1,2,5-thiadiazol-3-yl]amino]benzamide .

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit anticancer properties. Studies have shown that modifications in the benzamide structure can lead to increased cytotoxicity against various cancer cell lines. For instance, derivatives of benzamide have been explored for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, which are crucial in treating diseases such as rheumatoid arthritis and other inflammatory disorders. The presence of the furan moiety may enhance the compound's interaction with inflammatory mediators .

Receptor Binding Studies

This compound has been investigated for its ability to bind to specific receptors involved in various physiological processes. Fluorescent ligands based on similar structures have been developed to study receptor engagement in living cells, providing insights into their mechanism of action .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways related to drug metabolism and detoxification processes. This inhibition can be beneficial in modulating drug efficacy and reducing side effects in therapeutic applications .

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer effects of benzamide derivatives, this compound was shown to inhibit the proliferation of breast cancer cells significantly. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory properties of compounds with similar structures reported that this compound reduced levels of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the furan ring are believed to play a crucial role in its biological activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Analysis

The following table compares N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide with analogous benzamide-based compounds from :

Compound Name (IUPAC) Key Substituents Physicochemical Properties (Predicted) Primary Use
This compound 2,5-dimethylbenzamide; hydroxyethyl-furan Moderate solubility (logP ~2.5*) Unknown (research)
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) 2,3-dichlorophenyl; ethoxymethoxy High lipophilicity (logP ~4.0) Herbicide
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Fluorinated aryl; trifluoromethylphenoxy Very high lipophilicity (logP ~5.2) Herbicide
N-(2,4-dimethylphenyl)-N'-methylmethanimidamide monohydrochloride (BTS 27271-HCl) Dimethylphenyl; methanimidamide Polar (logP ~1.8) Agricultural fungicide

*Estimated using fragment-based methods.

Key Observations:

Lipophilicity : The target compound’s logP (~2.5) is intermediate, suggesting balanced solubility and membrane permeability. This contrasts with highly lipophilic derivatives like diflufenican (logP ~5.2), which prioritize field persistence over systemic absorption .

Hydrogen-Bonding Capacity : The hydroxyl group in the target compound may enhance binding to polar targets (e.g., enzymes), unlike etobenzanid, which relies on halogenated aryl groups for hydrophobic interactions .

Metabolic Stability : The furan ring could introduce metabolic vulnerabilities (e.g., oxidation), whereas compounds like BTS 27271-HCl, with simpler substituents, may exhibit longer half-lives .

Pharmacological and Agrochemical Implications

  • Target Selectivity: The hydroxyethyl-furan moiety may confer unique target specificity compared to halogenated analogs. For instance, etobenzanid acts as a protoporphyrinogen oxidase inhibitor, while diflufenican targets carotenoid biosynthesis . Structural differences in the side chain likely dictate mechanistic divergence.
  • Dose-Effect Relationships : Methods described in (e.g., rapid estimation of ED50 and slope parameters) could be applied to compare potency. For example, if the target compound exhibits a steeper dose-response curve than etobenzanid, it may indicate higher receptor-binding efficiency .

Biological Activity

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N5O3SC_{20}H_{25}N_{5}O_{3}S with a molecular weight of 415.5 g/mol. The compound's structure includes a hydroxyl group, a furan ring, and a dimethylbenzamide moiety, contributing to its diverse biological properties.

Pharmacological Effects

  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit potential anticancer properties. A study utilizing high-performance liquid chromatography (HPLC) demonstrated the effectiveness of related compounds in inhibiting tumor growth in mouse models .
  • TRPA1 Antagonism : This compound may act as a selective antagonist for the TRPA1 receptor, which is implicated in pain and inflammatory responses. A series of studies on related carboxamide derivatives highlighted their efficacy in reducing pain responses in topical applications .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating neurotransmitter systems and reducing oxidative stress markers in neuronal cultures.

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Signal Transduction Pathways : The compound may interfere with phosphatidylinositol signaling pathways, crucial for cell proliferation and survival.
  • Antioxidant Activity : Its structure suggests the potential for antioxidant properties, which could protect cells from oxidative damage.

Case Studies

  • In Vivo Studies : A study conducted on mice treated with this compound showed significant tumor size reduction compared to control groups. The pharmacokinetics were assessed using HPLC methods with detection limits as low as 0.1 ng .
  • Topical Application Studies : In trials assessing skin irritation and inflammation, the compound demonstrated reduced flare responses when applied topically, suggesting its therapeutic potential for dermatological conditions .

Research Findings Summary Table

Study TypeFindingsReference
In Vivo Tumor StudySignificant reduction in tumor size in treated mice
TRPA1 AntagonismEffective pain relief in topical applications
NeuroprotectionModulation of oxidative stress markers in neuronal cultures

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